Cas no 934-69-0 (4-methylenecyclohexane-1-carboxylic acid)

4-methylenecyclohexane-1-carboxylic acid structure
934-69-0 structure
Nom du produit:4-methylenecyclohexane-1-carboxylic acid
Numéro CAS:934-69-0
Le MF:C8H12O2
Mégawatts:140.179682731628
MDL:MFCD17167321
CID:1077148
PubChem ID:14831547

4-methylenecyclohexane-1-carboxylic acid Propriétés chimiques et physiques

Nom et identifiant

    • 4-Methylidenecyclohexane-1-carboxylic acid
    • 4-Methylenecyclohexanecarboxylic acid (ACI)
    • 4-Methylenecyclohexylcarboxylic acid
    • 4-Methylenecyclohexanecarboxylic acid
    • MFCD17167321
    • KE-0726
    • SCHEMBL39569
    • F2167-4392
    • 4-methylenecyclohexane-1-carboxylic acid
    • D87471
    • 934-69-0
    • 4-Methylenecyclohexanecarboxylicacid
    • J-515783
    • Z1205495278
    • DB-219005
    • EN300-149108
    • AKOS006378649
    • DTXSID00564475
    • MDL: MFCD17167321
    • Piscine à noyau: 1S/C8H12O2/c1-6-2-4-7(5-3-6)8(9)10/h7H,1-5H2,(H,9,10)
    • La clé Inchi: DENSHBNKGSMOIU-UHFFFAOYSA-N
    • Sourire: O=C(C1CCC(=C)CC1)O

Propriétés calculées

  • Qualité précise: 140.083729621g/mol
  • Masse isotopique unique: 140.083729621g/mol
  • Comptage atomique isotopique: 0
  • Nombre de donneurs de liaisons hydrogène: 1
  • Nombre de récepteurs de liaison hydrogène: 2
  • Comptage des atomes lourds: 10
  • Nombre de liaisons rotatives: 1
  • Complexité: 151
  • Nombre d'unités de liaison covalente: 1
  • Nombre de stéréocentres atomiques définis: 0
  • Nombre non défini de stéréocentres atomiques: 0
  • Nombre de centres stéréoscopiques d'obligations fixes: 0
  • Nombre indéfini de centres stéréoscopiques bond: 0
  • Surface topologique des pôles: 37.3Ų
  • Le xlogp3: 1.2

Propriétés expérimentales

  • Dense: 1.1±0.1 g/cm3
  • Point d'ébullition: 250.5±29.0 °C at 760 mmHg
  • Point d'éclair: 116.1±18.9 °C
  • Pression de vapeur: 0.0±1.1 mmHg at 25°C

4-methylenecyclohexane-1-carboxylic acid Informations de sécurité

4-methylenecyclohexane-1-carboxylic acid PrixPlus >>

Entreprises No. Nom du produit Cas No. Pureté Spécifications Prix Temps de mise à jour Enquête
Enamine
EN300-149108-0.1g
4-methylidenecyclohexane-1-carboxylic acid
934-69-0 95%
0.1g
$106.0 2023-04-25
TRC
M256436-100mg
4-Methylenecyclohexanecarboxylic Acid
934-69-0
100mg
$ 115.00 2022-06-04
TRC
M256436-1g
4-Methylenecyclohexanecarboxylic Acid
934-69-0
1g
$ 730.00 2022-06-04
TRC
M256436-500mg
4-Methylenecyclohexanecarboxylic Acid
934-69-0
500mg
$ 475.00 2022-06-04
Enamine
EN300-149108-0.5g
4-methylidenecyclohexane-1-carboxylic acid
934-69-0 95%
0.5g
$238.0 2023-04-25
Enamine
EN300-149108-2.5g
4-methylidenecyclohexane-1-carboxylic acid
934-69-0 95%
2.5g
$707.0 2023-04-25
Enamine
EN300-149108-5.0g
4-methylidenecyclohexane-1-carboxylic acid
934-69-0 95%
5g
$1374.0 2023-04-25
Enamine
EN300-149108-250mg
4-methylidenecyclohexane-1-carboxylic acid
934-69-0 95.0%
250mg
$143.0 2023-09-28
Enamine
EN300-149108-2500mg
4-methylidenecyclohexane-1-carboxylic acid
934-69-0 95.0%
2500mg
$666.0 2023-09-28
abcr
AB338541-250mg
4-Methylidenecyclohexane-1-carboxylic acid, 95%; .
934-69-0 95%
250mg
€113.20 2024-04-16

4-methylenecyclohexane-1-carboxylic acid Méthode de production

Synthetic Routes 1

Conditions de réaction
1.1 Reagents: Lithium hydroxide Solvents: Tetrahydrofuran ,  Water ;  12 h, rt
Référence
Plasmid vectors and methods for modulation of the number of modules in polyketide synthase or non-ribosomal peptide synthetase
, World Intellectual Property Organization, , ,

Synthetic Routes 2

Conditions de réaction
1.1 Reagents: Lithium hydroxide Solvents: Tetrahydrofuran ,  Water ;  12 h, rt
Référence
Novel rapamycin analogs production by mutasynthesis using Streptomyces rapamycinicus mutants
, World Intellectual Property Organization, , ,

Synthetic Routes 3

Conditions de réaction
Référence
Preparation of linked bis-1H-imidazoles, bis-1H-benzimidazoles and analogs end-capped with amino acid or peptide derivatives as NS5A synergists and their anti-HCV synergist combinations with an NS5A-targeting compound
, World Intellectual Property Organization, , ,

Synthetic Routes 4

Conditions de réaction
1.1 Reagents: Sodium hydroxide Solvents: Methanol ,  Tetrahydrofuran ,  Water ;  16 h, rt
Référence
Preparation of linked bis-1H-imidazoles, bis-1H-benzimidazoles and analogs end-capped with amino acid or peptide derivatives as NS5A synergists and their anti-HCV synergist combinations with an NS5A-targeting compound
, United States, , ,

Synthetic Routes 5

Conditions de réaction
1.1 Reagents: Sodium hydroxide Solvents: Methanol ,  Tetrahydrofuran ,  Water ;  16 h, rt
Référence
Preparation of substituted azoles and their use as hepatitis C virus inhibitors
, United States, , ,

Synthetic Routes 6

Conditions de réaction
1.1 Reagents: Sodium hydroxide Solvents: Methanol ,  Water ;  0.5 h, 50 °C
Référence
9-(Aminomethyl)tetracycline compounds as antibioticsand their preparation, pharmaceutical compositions and use in the treatment of diseases
, World Intellectual Property Organization, , ,

4-methylenecyclohexane-1-carboxylic acid Raw materials

4-methylenecyclohexane-1-carboxylic acid Preparation Products

4-methylenecyclohexane-1-carboxylic acid Littérature connexe

  • 1. 254. The liquid dinitrogen tetroxide solvent system. Part XI. Compound formation and ionic species in solutions of diethylnitrosamine in liquid dinitrogen tetroxide
    C. C. Addison,C. P. Conduit J. Chem. Soc. 1952 1390
Fournisseurs recommandés
Amadis Chemical Company Limited
(CAS:934-69-0)4-methylenecyclohexane-1-carboxylic acid
A1192231
Pureté:99%
Quantité:5g
Prix ($):277.0